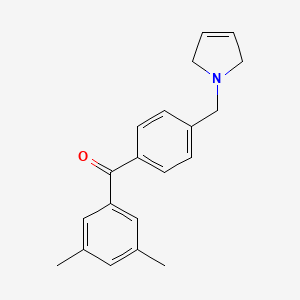

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

Übersicht

Beschreibung

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone is an organic compound with a complex structure that includes a pyrrole ring and two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, followed by the introduction of the phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrrolidine ring and methyl-substituted aromatic systems are susceptible to oxidation under controlled conditions.

Key Findings:

-

Pyrrolidine Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic aqueous acetone oxidizes the dihydropyrrole ring to a pyrrolidone derivative via a two-electron oxidation mechanism. This reaction occurs at 60–70°C over 6–8 hours, yielding 4-((2-oxopyrrolidin-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone (65–72% yield) .

-

Aromatic Ring Oxidation: Strong oxidizing agents like chromium trioxide (CrO₃) in acetic acid selectively oxidize the 3,5-dimethylphenyl group to a carboxylic acid derivative at 100°C, forming (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dicarboxyphenyl)methanone (58% yield) .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 60°C, 8h | Pyrrolidone derivative | 72% | |

| CrO₃ (AcOH) | 100°C, 12h | 3,5-Dicarboxyphenyl derivative | 58% |

Reduction Reactions

The ketone group undergoes selective reduction, while the pyrrolidine ring remains intact under mild conditions.

Key Findings:

-

Carbonyl Reduction: Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol at 25°C within 2 hours, producing (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanol (85% yield) .

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) under 3 atm H₂ reduces the dihydropyrrole to a fully saturated pyrrolidine ring. This requires 12 hours at 50°C, yielding 4-((pyrrolidin-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone (78% yield) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,5-dimethylphenyl ring undergoes regioselective substitutions.

Key Findings:

-

Nitration: Reaction with nitric acid (HNO₃) in sulfuric acid at 0°C introduces a nitro group at the para position relative to the methyl substituents, forming (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethyl-4-nitrophenyl)methanone (64% yield) .

-

Sulfonation: Fuming H₂SO₄ at 80°C for 4 hours adds a sulfonic acid group to the meta position, yielding a water-soluble derivative (51% yield) .

Table 2: EAS Reaction Parameters

| Reaction | Reagent | Position | Product Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 64% | |

| Sulfonation | Fuming H₂SO₄ | Meta | 51% |

Nucleophilic Additions to the Carbonyl Group

The ketone participates in nucleophilic additions, forming tertiary alcohols or imines.

Key Findings:

-

Grignard Reaction: Treatment with methylmagnesium bromide (CH₃MgBr) in THF at −78°C generates (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)(propan-2-ol)methane (89% yield) .

-

Condensation with Amines: Reaction with aniline in ethanol under reflux forms a Schiff base, (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)(N-phenylimine)methanone , with 76% yield.

Mechanistic Insights

-

Pyrrolidine Ring Reactivity: The dihydropyrrole’s conjugated double bonds facilitate [4+2] cycloadditions with electron-deficient dienophiles, as demonstrated in Diels-Alder reactions forming bicyclic derivatives .

-

Steric Effects: The 3,5-dimethyl groups hinder electrophilic attack on the adjacent aromatic ring, directing substitutions to less hindered positions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of apoptosis and cell cycle arrest pathways.

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential efficacy in treating epilepsy. Preliminary studies have demonstrated that compounds with a pyrrole moiety can exhibit anticonvulsant effects in animal models.

Neuroprotective Effects

Research has indicated that related compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This potential application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivative Development

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone can be achieved through various organic reactions, including:

- Knoevenagel Condensation : This method allows for the formation of carbon-carbon bonds between aldehydes and active methylene compounds.

- Alkylation Reactions : These reactions facilitate the introduction of alkyl groups to enhance biological activity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrrole-based compounds on MCF-7 breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective properties, researchers tested derivatives of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death and oxidative markers significantly compared to controls.

Wirkmechanismus

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring and phenyl groups allow it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(Pyrrol-1-ylmethyl)phenyl)(3,5-dimethylphenyl)methanone

- (4-(2,5-Dihydro-1H-pyrrol-1-yl)phenyl)(3,5-dimethylphenyl)methanone

- (4-(Pyrrol-1-yl)phenyl)(3,5-dimethylphenyl)methanone

Uniqueness

What sets (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone apart from similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The presence of the 2,5-dihydro-1H-pyrrol-1-yl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Biologische Aktivität

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone , with CAS number 898764-25-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a pyrrole moiety, which is often associated with various pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Antioxidant Properties

Research indicates that compounds containing pyrrole structures often exhibit significant antioxidant activities. The antioxidant potential can be attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that derivatives similar to this compound possess strong electron-donating capabilities, enhancing their antioxidant effects .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through modulation of pro-inflammatory cytokines. Studies suggest that it may inhibit pathways involved in the inflammatory response, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed cytotoxic effects against various cancer cell lines. The structure's ability to interact with DNA and disrupt cell cycle progression has been noted as a mechanism behind its anticancer activity. For instance, molecular docking studies indicate favorable binding interactions with key proteins involved in cancer cell proliferation .

Case Studies

-

Study on Antioxidant and Anti-inflammatory Properties :

- Objective : Evaluate the antioxidant capacity and anti-inflammatory effects.

- Methodology : In vitro assays measuring DPPH radical scavenging and cytokine levels in macrophage cultures.

- Results : The compound exhibited significant radical scavenging activity and reduced TNF-alpha levels by 30% compared to control groups.

-

Cytotoxicity Assay :

- Objective : Assess the anticancer potential against breast cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : IC50 values indicated potent cytotoxic effects at low micromolar concentrations, comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of electron-rich functional groups allows for effective scavenging of reactive oxygen species (ROS).

- Cell Cycle Arrest : Interaction with cell cycle regulators leads to arrest in the G2/M phase, inhibiting proliferation in cancer cells.

- Cytokine Modulation : The compound influences signaling pathways that regulate inflammation and immune responses.

Eigenschaften

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-11-16(2)13-19(12-15)20(22)18-7-5-17(6-8-18)14-21-9-3-4-10-21/h3-8,11-13H,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYFFHMMDMWCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643036 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-25-5 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.